molecular formula C25H12BrNO2 B11109138 11-(3-Bromophenyl)indeno[2,3-e]indeno[3,2-b]pyridine-10,12-dione

11-(3-Bromophenyl)indeno[2,3-e]indeno[3,2-b]pyridine-10,12-dione

Cat. No.: B11109138
M. Wt: 438.3 g/mol
InChI Key: ICYOVCIZBVPJAX-UHFFFAOYSA-N
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Description

6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the family of diindeno-pyridine derivatives

Preparation Methods

The synthesis of 6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indenoquinoxaline derivatives with appropriate bromophenyl precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for such complex organic compounds are generally less common due to the intricate and costly nature of the synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may pave the way for scalable production in the future.

Chemical Reactions Analysis

6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE involves its interaction with molecular targets through its electronic and structural properties. The compound can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE include:

Properties

Molecular Formula

C25H12BrNO2

Molecular Weight

438.3 g/mol

IUPAC Name

12-(3-bromophenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione

InChI

InChI=1S/C25H12BrNO2/c26-14-7-5-6-13(12-14)19-20-22(15-8-1-3-10-17(15)24(20)28)27-23-16-9-2-4-11-18(16)25(29)21(19)23/h1-12H

InChI Key

ICYOVCIZBVPJAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=N3)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)Br

Origin of Product

United States

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